N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetramethylbenzene core. This can be achieved through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize fixed-bed reactors and catalysts to facilitate the reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetramethylbenzene:
1,2,4,5-tetramethylbenzene:
Uniqueness
N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is unique due to the presence of both the tetramethylbenzene core and the sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-11-10-12(2)17(25(21,22)19-4)13(3)16(11)20(5)26(23,24)15-8-6-14(18)7-9-15/h6-10,19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVQYBLVYOHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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